2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid
Description
Overview of Organoboron Chemistry in Chemical Research
Organoboron chemistry, the study of chemical compounds containing a carbon-boron bond, has become a cornerstone of modern chemical research. acs.org These compounds are prized for their unique reactivity, stability, and relatively low toxicity compared to other organometallic reagents. The versatility of organoboron compounds stems from the ability of the boron atom to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. This has made them indispensable tools for the construction of complex organic molecules.
The Role of Boronic Acids as Versatile Synthetic Intermediates
Within the vast landscape of organoboron chemistry, boronic acids, characterized by the presence of a C-B(OH)₂ functional group, stand out as exceptionally versatile synthetic intermediates. Their stability to air and moisture, coupled with their ease of handling, makes them highly practical for a wide range of laboratory applications. The true power of boronic acids lies in their participation in palladium-catalyzed cross-coupling reactions, most famously the Suzuki-Miyaura coupling. This reaction allows for the efficient and selective formation of a carbon-carbon bond between the boronic acid and an organic halide, a process that has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Beyond the Suzuki-Miyaura reaction, boronic acids are also employed in a variety of other important transformations, including Chan-Lam and Liebeskind-Srogl couplings.
Structural Features and Reactivity Context of Halogenated and Substituted Arylboronic Acids, with Specific Reference to 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid
The reactivity and utility of an arylboronic acid are significantly influenced by the nature and position of substituents on the aromatic ring. Halogenated and otherwise substituted arylboronic acids are of particular interest as they offer multiple points for chemical modification. The presence of halogen atoms, for instance, provides a handle for subsequent cross-coupling reactions or other transformations.
This compound is a prime example of a highly functionalized arylboronic acid with significant potential in organic synthesis. Its structure incorporates several key features that dictate its reactivity:
The Boronic Acid Group: This is the primary reactive site for Suzuki-Miyaura and other cross-coupling reactions, enabling the formation of a new carbon-carbon bond at this position.
The Bromo Substituent: The bromine atom at the ortho position to the boronic acid can also participate in cross-coupling reactions, offering the potential for sequential or selective couplings. Its position ortho to the fluorine atom can also influence the electronic properties of the ring.
The Fluoro Substituent: The fluorine atom, also in an ortho position, is a strong electron-withdrawing group. Its presence can significantly impact the acidity and reactivity of the boronic acid group. Fluorine substitution is also a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.
The Methylthio Group: The methylthio substituent at the meta position is an electron-donating group, which can modulate the electronic nature of the aromatic ring and influence the regioselectivity of further reactions.
The unique combination of these functional groups in a single molecule makes this compound a highly attractive building block for the synthesis of complex and diverse molecular scaffolds.
Chemical and Physical Properties of this compound
While detailed research on this specific compound is limited, its fundamental properties can be summarized from available supplier data.
| Property | Value |
| CAS Number | 1793393-27-3 |
| Molecular Formula | C₇H₇BBrFO₂S |
| Molecular Weight | 279.91 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
This data is based on information from chemical suppliers and may vary.
Synthesis of this compound
Potential Applications in Cross-Coupling Reactions
The primary utility of this compound lies in its potential as a substrate in palladium-catalyzed cross-coupling reactions. The presence of two distinct reactive handles—the boronic acid and the bromo substituent—opens up possibilities for the synthesis of a wide range of complex molecules.
For instance, the boronic acid group can be selectively coupled with an aryl or vinyl halide under Suzuki-Miyaura conditions to form a biaryl or styrenyl derivative, respectively. The bromo group could then be subjected to a second, different cross-coupling reaction, such as a Sonogashira, Heck, or another Suzuki-Miyaura coupling, to introduce further complexity. This sequential cross-coupling strategy is a powerful tool for the convergent synthesis of elaborate molecular architectures.
The electronic and steric environment created by the fluoro and methylthio substituents can be expected to influence the reactivity of both the boronic acid and the bromo group, potentially allowing for regioselective reactions.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGUNOXCGJUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)SC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801200716 | |
| Record name | Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-48-7 | |
| Record name | Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-6-fluoro-3-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801200716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Bromo 6 Fluoro 3 Methylthio Phenylboronic Acid
Direct Boronylation Approaches to Aryl Halides
Direct borylation methods involve the formation of a carbon-boron bond directly on the aromatic ring, often starting from an appropriately substituted aryl halide. These methods are highly valued for their efficiency and functional group tolerance.
Miyaura Borylation and Related Palladium-Catalyzed C-B Bond Formation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates and a diboron (B99234) reagent. alfa-chemistry.comorganic-chemistry.org This method is renowned for its mild conditions and compatibility with a wide array of functional groups. alfa-chemistry.comresearchgate.net
For the synthesis of 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid, the logical precursor would be 1,3-dibromo-2-fluoro-4-(methylthio)benzene . The reaction involves the selective coupling of one of the C-Br bonds with a diboron reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).
The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com A base, commonly potassium acetate (B1210297) (KOAc) or potassium phenoxide, is essential for activating the diboron reagent. alfa-chemistry.com The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid.
Table 1: Typical Conditions for Miyaura Borylation
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 1,3-dibromo-2-fluoro-4-(methylthio)benzene | Substrate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | PdCl₂(dppf), Pd(dba)₂/XPhos | C-B bond formation |
| Base | Potassium Acetate (KOAc) | Activates boron reagent |
| Solvent | DMSO, Toluene, Dioxane | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
Iridium-Catalyzed C-H Borylation Methodologies
Iridium-catalyzed C-H borylation has emerged as a highly atom-economical alternative for synthesizing organoboron compounds, as it functionalizes abundant C-H bonds directly. illinois.edu This approach avoids the need for pre-functionalized substrates like aryl halides. nih.gov The starting material for this strategy would be 2-bromo-4-fluoro-1-(methylthio)benzene .
This methodology typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, in conjunction with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy). nih.gov The reaction regioselectivity is a critical consideration and is generally governed by steric factors, with borylation favoring the least hindered C-H bond. msu.edu In the case of 2-bromo-4-fluoro-1-(methylthio)benzene, the C-H bond positioned between the bromo and methylthio groups is the target for borylation. The directing effects of the existing substituents (ortho-directing fluorine, meta-directing bromo and methylthio) would need to be carefully considered to achieve the desired isomer. The initial product is a boronate ester, which is subsequently hydrolyzed. acs.org
Table 2: Representative Conditions for Iridium-Catalyzed C-H Borylation
| Component | Example | Purpose |
|---|---|---|
| Arene | 2-bromo-4-fluoro-1-(methylthio)benzene | Substrate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | [Ir(OMe)COD]₂ | C-H activation |
| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) | Stabilizes catalyst |
| Solvent | Cyclohexane, THF, Heptane | Reaction medium |
| Temperature | 80-100 °C | To facilitate catalysis |
Organometallic Precursor Routes
These classic methods involve the formation of highly reactive organometallic intermediates (organolithium or Grignard reagents) from an aryl halide, which are then trapped with an electrophilic boron source. nih.gov
Lithium-Halogen Exchange and Subsequent Trapping with Borate (B1201080) Esters
The lithium-halogen exchange is a rapid reaction that occurs at very low temperatures, typically using an organolithium reagent like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). byu.eduprinceton.edu Starting from 1,3-dibromo-2-fluoro-4-(methylthio)benzene , one of the bromine atoms is exchanged with lithium to form a highly nucleophilic aryllithium species.
This intermediate is not isolated but is immediately "trapped" by an electrophilic borate ester, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). google.com The reaction is sensitive, and maintaining cryogenic temperatures (e.g., -78 °C to -100 °C) is crucial to prevent side reactions. harvard.edunih.gov A subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final this compound. nih.gov Selectivity can be a challenge with two bromine atoms present, but the electronic and steric environment often favors exchange at one position over the other.
Table 3: General Protocol for Lithium-Halogen Exchange Route
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1. Li-Halogen Exchange | n-BuLi or t-BuLi in THF/ether, -78 °C | Formation of aryllithium |
| 2. Borylation | Trimethyl borate or Triisopropyl borate, -78 °C | Trapping with boron electrophile |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Formation of the boronic acid |
Grignard Reagent Formation and Borate Quenching
An alternative organometallic route involves the formation of a Grignard reagent. This is achieved by reacting 1,3-dibromo-2-fluoro-4-(methylthio)benzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium compound is less reactive than its organolithium counterpart but is still a potent nucleophile.
Similar to the lithium-halogen exchange route, the Grignard reagent is then quenched in situ with a trialkyl borate. nih.gov The final step is hydrolysis under acidic conditions to yield the target boronic acid. This method can sometimes offer better functional group tolerance than the organolithium route, though the formation of the Grignard reagent from di-halogenated precursors can sometimes be sluggish or lead to mixtures.
Table 4: Grignard Reagent Route to Arylboronic Acids
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1. Grignard Formation | Mg turnings in THF or Et₂O, reflux | Formation of arylmagnesium bromide |
| 2. Borylation | Trimethyl borate or Triisopropyl borate | Trapping with boron electrophile |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | Formation of the boronic acid |
Functional Group Interconversion Strategies Leading to the Boronic Acid Moiety
Functional group interconversion (FGI) provides an indirect pathway to the desired boronic acid by transforming a different functional group into the B(OH)₂ moiety at a late stage of the synthesis. One potential, though less common, strategy could involve a Sandmeyer-type reaction. This would begin with a precursor like 2-bromo-6-fluoro-3-(methylthio)aniline . The amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent reaction of the diazonium salt with a boron-containing reagent under specific catalytic conditions could, in principle, install the boronic acid group, though this is not a standard method for boronic acid synthesis.
A more established FGI approach involves the transmetalation of an arylsilane or arylstannane. The starting aryl halide, 1,3-dibromo-2-fluoro-4-(methylthio)benzene , could first be converted to the corresponding organosilane or organostannane. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a diboron reagent to yield the arylboronate ester, which is then hydrolyzed. This multi-step sequence offers an alternative when direct borylation methods prove challenging. nih.gov
Isolation and Purification Techniques for this compound
The purification of arylboronic acids, including this compound, is a critical step to remove impurities such as starting materials, by-products, and homocoupled species. Several standard laboratory techniques can be effectively employed for this purpose. The choice of method often depends on the physical properties of the boronic acid and the nature of the impurities.
One of the most common methods for purifying boronic acids is recrystallization . This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For arylboronic acids, solvents like hot ethanol, benzene (B151609), or dichloroethane can be effective. The crude product is dissolved in a minimal amount of hot solvent, and upon cooling, the purified boronic acid crystallizes out, leaving the impurities in the solution.
Acid-base extraction is another powerful purification strategy for boronic acids. epfl.ch Boronic acids are weakly acidic and can be converted into their corresponding boronate salts by treatment with a base. These salts are typically water-soluble. The crude material can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide). The aqueous layer containing the boronate salt is then separated, washed with an organic solvent to remove non-acidic impurities, and finally acidified (e.g., with hydrochloric acid) to precipitate the pure boronic acid. epfl.ch The purified product can then be extracted back into an organic solvent.
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of boronic acids, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica gel can sometimes lead to degradation or dehydration of the boronic acid. To mitigate this, neutral alumina (B75360) can be used as an alternative stationary phase. Another approach involves using silica gel that has been pre-treated with boric acid, which has been shown to be effective in suppressing the over-adsorption of boronate esters. google.com The choice of eluent (solvent system) is critical and is typically determined by the polarity of the compound, often guided by thin-layer chromatography (TLC) analysis.
The following table summarizes the common purification techniques for arylboronic acids:
| Purification Technique | Principle | Common Solvents/Reagents | Notes |
| Recrystallization | Differential solubility at varying temperatures. | Ethanol, Benzene, Dichloroethane, Water. chemicalbook.com | Effective for removing impurities with different solubility profiles. |
| Acid-Base Extraction | Conversion to a water-soluble salt. | Organic solvent (e.g., diethyl ether, ethyl acetate), aqueous base (e.g., NaOH), aqueous acid (e.g., HCl). epfl.ch | Exploits the acidic nature of the boronic acid group for separation from neutral or basic impurities. epfl.ch |
| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel, neutral alumina, boric acid-treated silica gel. google.com Eluents: Hexane/Ethyl Acetate, Dichloromethane/Methanol mixtures. | Useful for separating compounds with different polarities. The choice of stationary and mobile phases is crucial. |
Reactivity and Mechanistic Investigations of 2 Bromo 6 Fluoro 3 Methylthio Phenylboronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Chemistry
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. The general mechanism is a catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle begins with an active Pd(0) species, which participates in the sequential steps that ultimately form the new C-C bond and regenerate the catalyst.
The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex, [Ar-Pd(II)-X]. The rate of this step is often rate-determining for the entire cycle and is highly dependent on the nature of the halide, with reactivity decreasing in the order I > Br > Cl. It is important to note that the boronic acid component, 2-bromo-6-fluoro-3-(methylthio)phenylboronic acid, does not participate in this initial step; rather, it is the coupling partner (e.g., an aryl bromide or iodide) that undergoes oxidative addition. The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides, but can result in inversion for allylic and benzylic halides. The initial product is a cis-organopalladium(II) complex, which often isomerizes to the more stable trans-complex.
Transmetalation is the crucial step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This process is base-activated, and its precise mechanism has been a subject of extensive investigation, with two primary pathways being widely considered.
The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or alkoxide) first reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then reacts with the [Ar'-Pd(II)-X] complex, displacing the halide and transferring the aryl group to the palladium center. Studies have shown that under certain anhydrous conditions, such as those using potassium trimethylsilanolate (TMSOK), the reaction proceeds exclusively through this boronate pathway.
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the palladium(II) halide complex to form a palladium hydroxo or alkoxo complex, [Ar'-Pd(II)-OH]. This species then reacts with the neutral boronic acid. Kinetic studies by Hartwig and others have provided strong evidence that for reactions conducted in aqueous solvent mixtures with weak bases like carbonates or phosphates, the oxo-palladium pathway is kinetically dominant. The reaction of an isolated arylpalladium hydroxo complex with a boronic acid was found to be significantly faster than the reaction between an arylpalladium halide complex and a pre-formed boronate.
Both pathways converge at a diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], after the transfer of the organic group from boron to palladium.
The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups (Ar and Ar') couple to form the desired biaryl product, and the palladium catalyst is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. This process generally requires the two organic ligands to be in a cis orientation on the palladium center. For the reaction to proceed efficiently, bulky, electron-rich phosphine (B1218219) ligands are often employed, as they promote this final step.
The substituents on the phenylboronic acid ring have a profound impact on the rate and efficiency of the Suzuki-Miyaura coupling, primarily by influencing the transmetalation step. The electronic and steric properties of the bromo, fluoro, and methylthio groups on this compound are critical to its reactivity.
Bromo and Fluoro Groups: Located at the C2 and C6 (ortho) positions, these halogens exert strong steric and electronic effects.
Electronic Effect: Both fluorine and bromine are highly electronegative and act as strong electron-withdrawing groups through the sigma bond (inductive effect). This increases the Lewis acidity of the boron atom, which can facilitate the formation of the tetracoordinate boronate intermediate, potentially accelerating the transmetalation step.
Steric Effect: The presence of two bulky substituents ortho to the boronic acid group creates significant steric hindrance. This can impede the approach of the boronic acid (or boronate) to the palladium center, potentially slowing the rate of transmetalation. This steric clash often necessitates the use of specialized bulky ligands on the palladium catalyst to facilitate the reaction.
Methylthio Group: The methylthio (-SMe) group at the C3 position has a more nuanced electronic character.
The combined effect of these substituents is a balance between electronically activated boron and sterically hindered access to the reaction center.
| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Transmetalation |
|---|---|---|---|---|
| Bromo (-Br) | C2 (ortho) | Strongly electron-withdrawing (inductive) | Large | Increases boron Lewis acidity (potentially rate-enhancing); Steric hindrance may slow the reaction (rate-decreasing). |
| Fluoro (-F) | C6 (ortho) | Strongly electron-withdrawing (inductive) | Moderate | Increases boron Lewis acidity (potentially rate-enhancing); Steric hindrance may slow the reaction (rate-decreasing). |
| Methylthio (-SMe) | C3 (meta) | Inductively withdrawing, weakly π-donating | Small | Minor electronic influence compared to ortho-halogens. |
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of axially chiral biaryl compounds. When a molecule has hindered rotation (a high rotational barrier) around a single bond, it can exist as stable, isolable stereoisomers known as atropisomers.
The coupling of an ortho-substituted phenylboronic acid with another ortho-substituted aryl halide is a common strategy for creating atropisomeric biaryls. In the case of this compound, the two ortho groups (-Br and -F) are different. If this compound is coupled with an aryl halide that also possesses an ortho substituent, the resulting biaryl product will have three ortho substituents around the newly formed C-C bond. The steric repulsion between these groups can create a significant barrier to rotation, leading to axial chirality.
For example, the coupling with 2-methylphenylbromide could lead to two enantiomeric atropisomers. The stereochemical outcome of such a reaction (i.e., the ratio of enantiomers or diastereomers) can be controlled by using chiral ligands on the palladium catalyst in what is known as an atroposelective Suzuki-Miyaura coupling. The selectivity in these reactions is often determined during the enantio-determining transmetalation or reductive elimination step. The synthesis of such chiral molecules is of great interest in medicinal chemistry and materials science.
Catalytic Cycles and Key Intermediates
Other Transition Metal-Catalyzed Coupling Reactions Utilizing Arylboronic Acids
While the Suzuki-Miyaura reaction is the most prominent application of arylboronic acids, their utility extends to a variety of other powerful transition metal-catalyzed transformations. These reactions enable the formation of carbon-heteroatom bonds and offer alternative strategies for constructing complex molecular architectures. The specific reactivity of this compound in these contexts is dictated by its unique electronic and steric profile, featuring two ortho-substituents (Br and F) and a combination of electron-withdrawing (F, Br) and electron-donating (SMe) groups.
Beyond the traditional aryl and vinyl halides used in Suzuki couplings, arylboronic acids can be coupled with a broader range of electrophilic partners. This versatility allows for greater flexibility in synthetic design. Electrophiles such as triflates (OTf), tosylates (OTs), and other sulfonate esters serve as effective substitutes for halides. These "pseudohalides" are readily prepared from phenols and offer different reactivity profiles that can be advantageous in certain synthetic contexts.
The coupling of this compound with such electrophiles would proceed via a catalytic cycle similar to the Suzuki-Miyaura reaction, involving oxidative addition of the palladium catalyst to the C-O bond of the triflate, followed by transmetalation with the boronic acid and reductive elimination. The significant steric hindrance from the ortho-bromo and fluoro substituents on the boronic acid could potentially slow the transmetalation step, possibly requiring more forcing conditions or specialized ligand systems to achieve efficient coupling.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Triflates This table presents illustrative examples of coupling reactions with aryl triflates to demonstrate typical reaction conditions and outcomes.
| Arylboronic Acid | Aryl Triflates | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | 1-Naphthyl triflate | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 95 |
| 2-Methylphenylboronic acid | 4-Acetylphenyl triflate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 88 |
| Phenylboronic acid | 2-Pyridyl triflate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 91 |
The synthetic utility of arylboronic acids is not limited to C-C bond formation. The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. This reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, alcohols, and phenols, to generate aryl amines and aryl ethers, respectively. Unlike palladium-catalyzed systems, Chan-Lam couplings are often performed under mild conditions, at room temperature, and open to the air. The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond. For this compound, its participation in a Chan-Lam coupling would be influenced by its electronic character. The electron-withdrawing nature of the fluorine and bromine atoms could impact the facility of the transmetalation to the copper center.
Another significant transformation is the Petasis borono-Mannich (PBM) reaction. This is a three-component reaction involving an arylboronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to produce substituted amines, such as α-amino acids. The reaction is typically performed at elevated temperatures and does not require a metal catalyst. The reactivity of boronic acids in the Petasis reaction can be sensitive to electronic effects; boronic acids bearing strong electron-withdrawing groups have been shown to react more slowly or fail to complete in some cases. Therefore, the successful application of this compound in a Petasis reaction might require optimization of reaction conditions to overcome the deactivating influence of its halogen substituents.
Table 2: Examples of Alternative Coupling Reactions with Arylboronic Acids This table provides representative examples of Chan-Lam and Petasis reactions to illustrate the scope of these transformations.
| Reaction Type | Arylboronic Acid | Coupling Partner(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Chan-Lam | Phenylboronic acid | Aniline | Cu(OAc)₂, Pyridine, Air, RT | N-Phenylaniline |
| Chan-Lam | 4-Tolylboronic acid | Phenol | Cu(OAc)₂, DMAP, Air, RT | 4-Methylphenyl phenyl ether |
| Petasis | Naphthylboronic acid | Piperidine, Glyoxylic acid | Toluene, 90 °C | α-(Naphthyl)piperidinoacetic acid |
| Petasis | 3-Fluorophenylboronic acid | Benzylamine, Paraformaldehyde | Dichloromethane, 60 °C | N-Benzyl-N-(3-fluorobenzyl)amine |
Side Reactions and Decomposition Pathways Pertinent to this compound
Arylboronic acids, while robust, are susceptible to several undesired side reactions and decomposition pathways, particularly under the conditions employed for cross-coupling. Understanding these pathways is crucial for optimizing reaction yields and minimizing impurity formation.
Protodeboronation is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid back to its parent arene. This process can occur under both acidic and basic conditions, which are frequently employed in cross-coupling protocols.
Under acidic conditions , the mechanism typically involves electrophilic ipso-protonation of the aromatic ring, facilitated by a general acid catalyst, leading to the cleavage of the C-B bond. Arylboronic acids bearing electron-withdrawing substituents, such as the fluorine and bromine in the title compound, are generally more stable towards acid-catalyzed protodeboronation.
Under basic conditions , which are prevalent in Suzuki and Chan-Lam couplings, protodeboronation is often more significant. The reaction proceeds through the formation of the more nucleophilic tetrahedral boronate species [ArB(OH)₃]⁻. For most arylboronic acids, the subsequent rate-limiting step involves the reaction of this boronate with a proton source, such as water. However, for arylboronic acids bearing multiple electron-withdrawing groups, a competing dissociative mechanism can occur, involving the generation of a transient aryl anion. Given the presence of two ortho-halogen substituents on this compound, it is highly susceptible to this aryl anion-mediated decomposition pathway under strongly basic conditions. The rate of protodeboronation is highly dependent on pH, often showing a complex profile with maximal rates occurring when the pH is near the pKa of the boronic acid.
In the presence of an oxidant and a metal catalyst (like palladium or copper), arylboronic acids can undergo oxidative homocoupling to form symmetrical biaryl compounds (Ar-Ar). This is a very common side reaction in Suzuki-Miyaura and Chan-Lam couplings, particularly when the rate of the desired cross-coupling is slow. The reaction is often facilitated by oxygen from the air. For this compound, this would result in the formation of a symmetric dibromo-difluoro-bis(methylthio)biphenyl. The steric hindrance from the ortho-substituents might disfavor this pathway to some extent, but it remains a significant potential side reaction.
Another decomposition route is oxidation of the boronic acid to the corresponding phenol. This can occur as a competing pathway in copper-catalyzed reactions like the Chan-Lam coupling, where water acts as the oxygen-atom source.
Table 3: Common Side Reactions of Arylboronic Acids This table summarizes the major decomposition pathways and the resulting products.
| Side Reaction | Reagents/Conditions | General Product | Specific Product from Title Compound |
|---|---|---|---|
| Protodeboronation | H⁺ or OH⁻, H₂O | Arene (Ar-H) | 1-Bromo-3-fluoro-2-(methylthio)benzene |
| Oxidative Homocoupling | Pd or Cu catalyst, oxidant (e.g., O₂) | Symmetrical Biaryl (Ar-Ar) | 2,2'-Bis(bromo)-6,6'-bis(fluoro)-3,3'-bis(methylthio)biphenyl |
| Oxidation | Cu catalyst, H₂O | Phenol (Ar-OH) | 2-Bromo-6-fluoro-3-(methylthio)phenol |
Applications of 2 Bromo 6 Fluoro 3 Methylthio Phenylboronic Acid in Complex Molecule Synthesis
Regioselective and Chemoselective Transformations Enabled by the Boronic Acid Functionality and Halogen SubstituentWhile the structure implies potential for selective reactions—coupling via the boronic acid while retaining the bromo group, or vice versa—no specific studies demonstrating such transformations have been published.
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While general principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-documented for analogous arylboronic acids, applying this general information would violate the strict instruction not to introduce information or examples that fall outside the explicit scope of the specified compound.
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Advanced Reaction Design and Optimization for Transformations Involving 2 Bromo 6 Fluoro 3 Methylthio Phenylboronic Acid
Role of Bases in Facilitating Boronic Acid Reactivity
The reactivity of boronic acids, including 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid, in palladium-catalyzed cross-coupling reactions is critically dependent on the choice of base. The primary function of the base is to facilitate the transmetalation step, a key process in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. In this step, the organic group from the boronic acid is transferred to the palladium center. This transfer is generally believed to proceed through an intermediate boronate species, formed by the reaction of the boronic acid with the base.
Detailed research findings from synthetic applications of this compound demonstrate the use of inorganic bases to achieve desired product yields. The selection of the base is often made in conjunction with the solvent system and the palladium catalyst/ligand combination to create an optimal reaction environment.
For instance, in the synthesis of complex organic molecules, aqueous solutions of inorganic bases are commonly employed. The presence of water can be beneficial, not only for dissolving the base but also for facilitating the formation of the active boronate species. The following tables summarize the role of specific bases in Suzuki-Miyaura coupling reactions involving this compound, as documented in various synthetic procedures.
Table 1: Suzuki Coupling Reaction for the Synthesis of a Biphenyl (B1667301) Derivative
| Parameter | Value |
| Reactants | This compound, (4-bromopyridin-2-yl)methanol |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane / Water |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Temperature | 80 °C |
| Observation | The use of an aqueous solution of sodium carbonate was effective in promoting the coupling reaction, leading to the formation of the desired biphenyl product. The base facilitates the crucial transmetalation step in the aqueous-organic solvent mixture. |
Table 2: Synthesis of a Substituted Phenylpyridine
| Parameter | Value |
| Reactants | This compound, 2-bromo-4-(trifluoromethyl)pyridine |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane / Water |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |
| Temperature | 100 °C |
| Observation | In this synthesis, potassium carbonate in an aqueous dioxane solution served as the base. Its role was to activate the boronic acid for the successful cross-coupling with the bromopyridine derivative, demonstrating the utility of common inorganic bases in these transformations. |
The data indicates that standard inorganic bases like sodium carbonate and potassium carbonate are effective in facilitating the reactivity of this compound in Suzuki-Miyaura reactions. The choice between these bases may depend on specific substrate requirements and optimization of reaction conditions to maximize yield and minimize side reactions. The consistent use of aqueous solvent systems highlights the importance of the boronate anion formation for efficient transmetalation.
Future Research Directions and Unexplored Avenues for 2 Bromo 6 Fluoro 3 Methylthio Phenylboronic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green chemistry principles is a major driver in modern synthetic chemistry. inovatus.es Future research on 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid will likely focus on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. acsgcipr.org
One promising avenue is the application of flow chemistry . organic-chemistry.orgresearchgate.net Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for higher yields and purity. acs.org The synthesis of various boronic acids has been successfully demonstrated using flow chemistry, often involving rapid lithium-halogen exchange followed by borylation. nih.gov This approach could be adapted for the large-scale production of this compound, potentially reducing reaction times from hours to seconds. organic-chemistry.orgacs.org
Another key area for sustainable synthesis is the exploration of greener solvent systems . Traditional Suzuki-Miyaura coupling reactions often employ undesirable solvents like DMF, NMP, and 1,4-dioxane. acsgcipr.org Research into using water, bio-based solvents, or mixed aqueous systems for reactions involving this boronic acid could significantly reduce the environmental impact of its applications. inovatus.esrsc.org
Finally, the development of synthetic methods that rely on C-H activation represents a highly atom-economical approach to boronic acid synthesis. acs.orgrsc.org Direct borylation of a suitable precursor via transition metal-catalyzed C-H activation would eliminate the need for pre-functionalized starting materials, such as aryl halides, thereby streamlining the synthesis and reducing waste. nih.gov
Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids
| Methodology | Advantages | Disadvantages | Relevance for this compound |
| Traditional Batch Synthesis | Well-established procedures. | Often requires cryogenic temperatures, hazardous reagents, and produces significant waste. | Current likely method, but with room for improvement. |
| Flow Chemistry | Rapid reaction times, improved safety and scalability, higher purity. organic-chemistry.orgacs.org | Requires specialized equipment. | High potential for efficient and safer large-scale production. researchgate.net |
| Green Solvents | Reduced environmental impact and toxicity. acsgcipr.orgnih.gov | May require catalyst and reaction condition optimization. | Key for sustainable applications in cross-coupling reactions. inovatus.es |
| C-H Activation/Borylation | High atom economy, reduces synthetic steps. acs.org | Regioselectivity can be a challenge. | A frontier approach for a more direct and efficient synthesis. |
Exploration of New Catalytic Systems for Challenging Transformations
The steric hindrance and electronic properties of this compound can pose challenges in cross-coupling reactions. The development of novel and more efficient catalytic systems is crucial for unlocking its full synthetic potential.
Future research should explore the use of advanced palladium and nickel catalysts . While palladium catalysts are widely used for Suzuki-Miyaura coupling, the development of catalysts with bulky, electron-rich phosphine (B1218219) ligands can overcome the challenges posed by sterically demanding substrates. organic-chemistry.orgresearchgate.net Nickel catalysts are a more cost-effective and abundant alternative to palladium and have shown great promise in the coupling of challenging substrates, including those with environmental benefits when used in "green" solvents. nih.gov
The investigation of ligand-free catalytic systems is another important direction. acsgcipr.org The absence of complex and often expensive ligands simplifies the reaction setup, reduces costs, and facilitates product purification. Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recyclability, contributing to a more sustainable process. acsgcipr.org
Given the presence of a fluorine atom, research into catalytic fluorination reactions represents another interesting avenue. While the fluorine is already present in the target molecule, understanding its influence on and the potential for further selective fluorination of derivatives is a valuable area of study. Palladium-catalyzed fluorination of arylboronic acid derivatives has been reported, opening up possibilities for synthesizing novel fluorinated compounds. harvard.edunih.gov
Table 2: Potential Catalytic Systems for this compound
| Catalyst Type | Key Features | Potential Applications |
| Advanced Pd Catalysts (e.g., with biaryl phosphine ligands) | High activity for sterically hindered substrates. researchgate.net | Efficient Suzuki-Miyaura coupling to form complex biaryls. |
| Nickel Catalysts | Cost-effective, abundant, and effective in green solvents. nih.gov | Sustainable cross-coupling reactions. |
| Ligand-Free/Heterogeneous Catalysts | Simplified reaction, catalyst recyclability. acsgcipr.org | Greener and more economical synthetic processes. |
| Catalysts for C-F bond formation | Enables the synthesis of fluorinated aromatics. harvard.edunih.gov | Derivatization to introduce additional fluorine atoms. |
Cascade and Multicomponent Reactions Incorporating the Compound
Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. frontiersin.org Incorporating this compound into such reactions would provide rapid access to novel and structurally diverse compounds.
Future research could focus on designing palladium-catalyzed cascade reactions where the boronic acid acts as a key building block. For example, a sequence involving a Suzuki coupling followed by an intramolecular cyclization could be envisioned to construct complex heterocyclic systems. rsc.org Such cascade reactions have been successfully employed to synthesize substituted dihydrochalcones and benzofuro[2,3-c]pyridines. nih.govacs.org
The development of multicomponent reactions that utilize the unique reactivity of this boronic acid is another promising area. Arylboronic acids have been used in MCRs to generate a variety of products, including stereogenic-at-boron fluorophores and complex heterocyclic structures. rsc.orgresearchgate.net The presence of the bromo, fluoro, and methylthio groups on the phenyl ring of the target compound could be exploited to direct the regioselectivity of such reactions and to provide handles for subsequent transformations.
Advanced Derivatization for Specialized Synthetic Targets
The functional groups present in this compound offer numerous opportunities for advanced derivatization to create specialized synthetic targets, particularly for applications in medicinal chemistry and materials science. nih.gov
The bromine atom can be readily transformed through various cross-coupling reactions, not limited to Suzuki-Miyaura, to introduce a wide range of substituents. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the molecule. The fluorine atom is a key feature, as the introduction of fluorine into organic molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com
Future research could explore the use of this compound as a scaffold for the synthesis of biologically active molecules . The biaryl structures formed via Suzuki-Miyaura coupling are common motifs in pharmaceuticals. acs.org The unique substitution pattern of this boronic acid could lead to the discovery of novel drug candidates.
Furthermore, the compound could serve as a precursor for the synthesis of novel materials . The electronic properties imparted by the fluorine and methylthio groups could be beneficial for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The boronic acid moiety itself can be used to construct supramolecular architectures and sensors. mackenzie.br
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid in laboratory settings?
The compound can be synthesized via Miyaura borylation , a palladium-catalyzed reaction, starting from 2-bromo-6-fluoro-3-(methylthio)bromobenzene. The bromine substituent acts as a leaving group, while the boronic acid is introduced via transmetallation with bis(pinacolato)diboron (B₂Pin₂). Key steps include:
- Using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous THF at 80°C under inert conditions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic acid .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound at 0–6°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronic acid group. Use amber vials to minimize light-induced degradation. For long-term storage, lyophilization or storage as a pinacol ester derivative is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C/¹⁹F NMR : Confirm substituent positions and purity. The methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorine (δ ~-110 ppm in ¹⁹F NMR) are key diagnostic signals.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₆BBrFO₂S).
- FT-IR : Identify B-O stretching (~1350 cm⁻¹) and boronic acid hydroxyl groups (~3200 cm⁻¹) .
Advanced Research Questions
Q. How do the substituents (bromo, fluoro, methylthio) influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Bromo : Acts as a leaving group during transmetallation but may compete with boronic acid activation.
- Fluoro : Electron-withdrawing effect stabilizes the aryl-palladium intermediate, accelerating oxidative addition.
- Methylthio : Electron-donating sulfur group may reduce catalytic efficiency by coordinating to palladium. Mitigate this by using stronger bases (e.g., Cs₂CO₃) or bulky ligands (e.g., SPhos) .
Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this boronic acid?
Perform a Design of Experiments (DoE) to optimize:
- Catalyst system : Test Pd(OAc)₂, PdCl₂(dtbpf), or Pd₂(dba)₃ with ligands (XPhos, SPhos).
- Solvent : Compare DMF, THF, and toluene for solubility and reaction rate.
- Temperature : Vary between 60–100°C to balance kinetics and decomposition. Monitor side reactions (e.g., protodeboronation) via TLC or LC-MS .
Q. What challenges arise in X-ray crystallographic characterization, and what alternatives exist?
Crystallization is hindered by the methylthio group’s steric bulk and boronic acid’s hygroscopicity. Alternatives include:
Q. How can contradictions in reported reaction conditions (e.g., solvent, catalyst) be resolved?
Systematically evaluate variables using multivariate analysis :
- Screen solvents (polar aprotic vs. ethers) for boronic acid solubility.
- Compare Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) with varying electron-donating ligands.
- Use kinetic studies to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
Q. What safety precautions are essential given the compound’s mutagenic potential?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of boronic acid dust.
- Waste disposal : Neutralize with aqueous NaOH (pH >10) before disposal. Mutagenicity data for structurally similar bromophenylboronic acids suggest cautious handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
